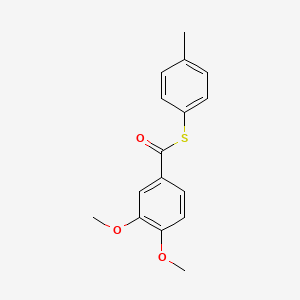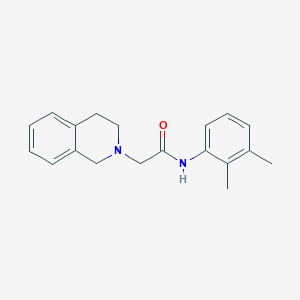
S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'Methylone' and belongs to the class of cathinones. Cathinones are a group of chemicals that are structurally similar to amphetamines and have stimulant effects.
Mecanismo De Acción
The exact mechanism of action of S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are involved in regulating mood, emotions, and behavior.
Biochemical and Physiological Effects:
S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate has been shown to have stimulant effects on the central nervous system. It can increase alertness, energy, and focus. It has also been shown to increase heart rate, blood pressure, and body temperature. Prolonged use of this compound can lead to tolerance, dependence, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been shown to have potent stimulant effects, making it useful for studying the effects of stimulants on the brain and behavior. However, its potential for abuse and addiction makes it a limited choice for research involving humans.
Direcciones Futuras
There are several future directions for research involving S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate. One potential direction is to investigate its potential use as a treatment for depression and anxiety. Another direction is to study its effects on the brain and behavior in animal models. Additionally, further research is needed to understand the long-term effects of this compound on the brain and body.
In conclusion, S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate is a chemical compound that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound.
Métodos De Síntesis
The synthesis of S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate involves the reaction of 3,4-dimethoxybenzaldehyde with methylamine and thiourea. The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is then purified using various techniques such as recrystallization or chromatography.
Aplicaciones Científicas De Investigación
S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate has been studied extensively for its potential applications in various fields. In the field of medicine, it has been investigated for its potential use as an antidepressant and anxiolytic agent. It has also been studied for its potential use in the treatment of Parkinson's disease.
Propiedades
IUPAC Name |
S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-11-4-7-13(8-5-11)20-16(17)12-6-9-14(18-2)15(10-12)19-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRERUYUCZHFHSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(4-methylphenyl) 3,4-dimethoxybenzenecarbothioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5879492.png)

![N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5879501.png)
![methyl 4-({[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5879516.png)

![4-{[4-(2-thienylmethoxy)benzyl]amino}phenol](/img/structure/B5879531.png)


![N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5879542.png)

![{4-[(4-methoxy-3-nitrobenzoyl)amino]phenyl}acetic acid](/img/structure/B5879568.png)